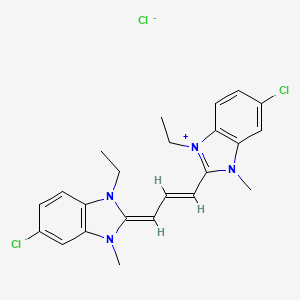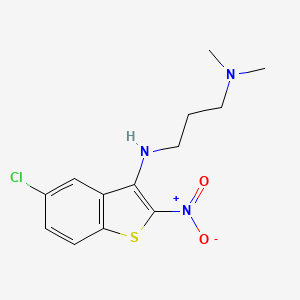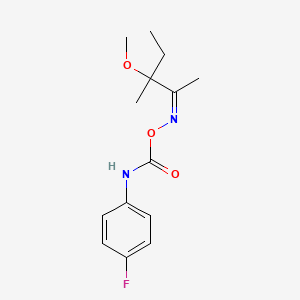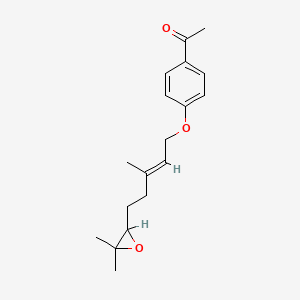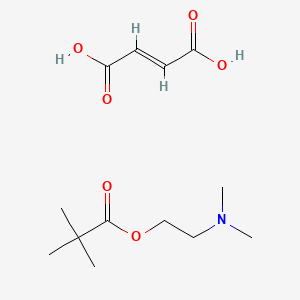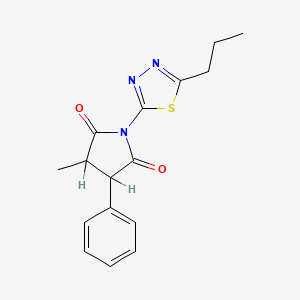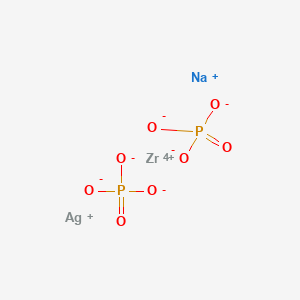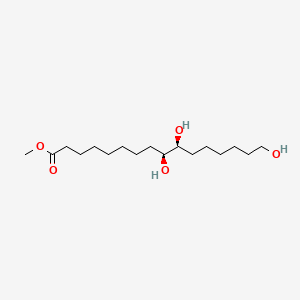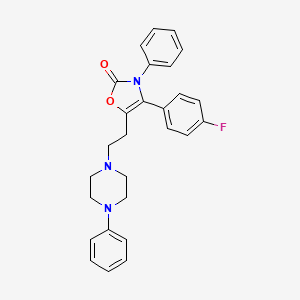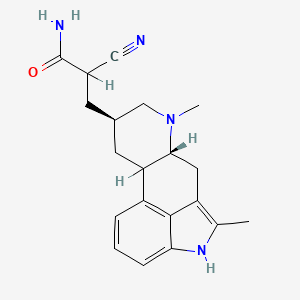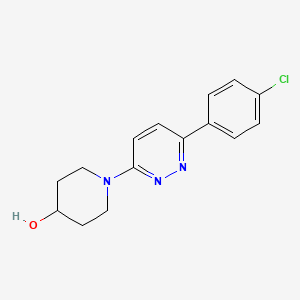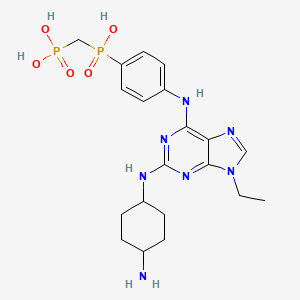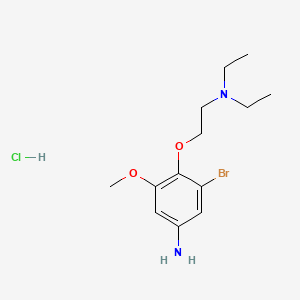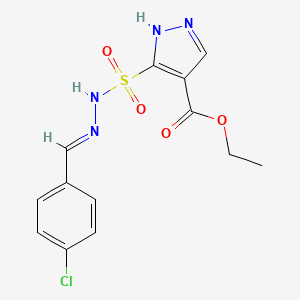
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the acetic acid moiety and the chlorophenyl-furanyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with different properties.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole-1-acetic acid, 5-(3-chlorophenyl)-: This compound has a similar structure but lacks the furanyl substituent, which may affect its reactivity and biological activity.
1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
The unique combination of the chlorophenyl and furanyl groups in 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- distinguishes it from other tetrazole derivatives, potentially offering distinct advantages in various applications.
Eigenschaften
CAS-Nummer |
93770-53-7 |
|---|---|
Molekularformel |
C13H9ClN4O3 |
Molekulargewicht |
304.69 g/mol |
IUPAC-Name |
2-[5-[5-(3-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-3-1-2-8(6-9)10-4-5-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI-Schlüssel |
HDBNJZWLHDVDGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


